molecular formula C12H13NO3 B3344346 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- CAS No. 67654-55-1

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-

Cat. No.: B3344346
CAS No.: 67654-55-1
M. Wt: 219.24 g/mol
InChI Key: MHZDCUVUBSLVDC-FLIBITNWSA-N
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Description

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- is an organic compound with a complex structure. It is a derivative of propenoic acid, featuring an acetylamino group and a phenyl group attached to the third carbon atom. The compound is also known for its methyl ester functional group, which is crucial in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate propenoic acid derivative and aniline.

    Acetylation: The aniline is acetylated using acetic anhydride to form N-acetylaniline.

    Esterification: The N-acetylaniline is then reacted with methyl propenoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a methoxy group instead of an acetylamino group.

    2-Propenoic acid, methyl ester: Lacks the acetylamino and phenyl groups, making it less complex.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a hydroxy group instead of an acetylamino group.

Uniqueness

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both acetylamino and phenyl groups makes it versatile in various chemical reactions and applications.

Properties

IUPAC Name

methyl (Z)-3-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDCUVUBSLVDC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C(=O)OC)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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